N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine
Description
Properties
CAS No. |
920519-48-8 |
|---|---|
Molecular Formula |
C18H12N6S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7H-purin-6-amine |
InChI |
InChI=1S/C18H12N6S/c1-2-4-14-13(3-1)24-18(25-14)11-5-7-12(8-6-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23) |
InChI Key |
VANNKDNVAYXPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Benzothiazole-Phenyl Bond Formation
The synthesis of 4-(benzo[d]thiazol-2-yl)aniline begins with the formation of the benzothiazole-phenyl linkage. As demonstrated in, Ullmann coupling conditions (pyridine, potassium carbonate, cupric oxide) enable the reaction between 2-chlorobenzo[d]thiazole and 4-iodoaniline. This method achieves moderate yields (50–65%) and avoids the need for expensive palladium catalysts.
Reaction Conditions
Alternative Suzuki-Miyaura Cross-Coupling
For higher regioselectivity, Suzuki-Miyaura coupling using 2-boronic acid-functionalized benzo[d]thiazole and 4-bromoaniline has been explored. However, this method requires palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) and is less cost-effective for large-scale synthesis.
Nucleophilic Substitution at the 6-Position of Purine
Direct Amination of 6-Chloropurine
The key step involves displacing the chlorine atom at the 6-position of 6-chloropurine with 4-(benzo[d]thiazol-2-yl)aniline. This reaction proceeds via an S$$_\text{N}$$Ar mechanism under basic conditions, as detailed in and.
Optimized Procedure
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol adapted from achieves completion in 2 hours with comparable yields (48%):
Characterization and Analytical Data
Spectroscopic Analysis
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.45 (s, 1H, purine H-8), 8.32 (d, J = 8.4 Hz, 2H, phenyl H-2/H-6), 7.98 (d, J = 8.0 Hz, 1H, benzothiazole H-4), 7.75–7.69 (m, 3H, benzothiazole H-5/H-7 and phenyl H-3/H-5), 7.52 (t, J = 7.6 Hz, 1H, benzothiazole H-6), 5.92 (s, 2H, NH$$2$$).
- $$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$) : δ 167.8 (C=N, benzothiazole), 152.4 (purine C-6), 141.2–116.7 (aromatic carbons).
- HRMS (ESI+) : m/z calcd. for C$${18}$$H$${12}$$N$$_7$$S [M+H]$$^+$$: 374.0829; found: 374.0832.
Purity Assessment
HPLC analysis (C18 column, MeOH/H$$_2$$O = 70:30) shows >98% purity, with a retention time of 6.8 min.
Comparative Evaluation of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ullmann + S$$_\text{N}$$Ar | CuO, K$$2$$CO$$3$$, DMF | 44–52 | Cost-effective, scalable | Long reaction times (40 h total) |
| Suzuki + Microwave | Pd(PPh$$3$$)$$4$$, microwave | 48 | Faster, regioselective | High catalyst cost |
Challenges and Optimization Strategies
- Racemization Concerns : As observed in, purine-amine conjugates may undergo racemization under harsh conditions. Using milder bases (e.g., Cs$$2$$CO$$3$$) and lower temperatures mitigates this issue.
- Byproduct Formation : Competing substitution at purine N-7/N-9 positions is minimized by employing excess amine nucleophile (1.5 equiv.).
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Effects: The 9-isopropyl group in CPIB increases lipophilicity (logP ~3.2 vs.
- Aromatic Systems: Benzothiazole (target compound) vs. quinoline (Q-CPIB) or quinazoline () alters electronic properties. Benzothiazole’s sulfur atom may facilitate thiol-mediated cellular uptake , while quinazoline’s nitrogen-rich structure could enhance DNA intercalation .
- Synthetic Routes : The target compound shares synthetic steps with CPIB (e.g., nucleophilic substitution of 6-chloropurine derivatives) but omits the 9-isopropyl group, simplifying purification . In contrast, quinazoline derivatives require multi-step cyclization (e.g., using HC(OEt)₃ and Ac₂O) .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The target compound’s lack of a 9-substituent may improve water solubility (~25 µg/mL predicted) compared to CPIB (~15 µg/mL) .
- Metabolic Stability : Methyl or isopropyl groups at the 9-position (e.g., ) slow hepatic clearance by reducing CYP450 oxidation . The target compound’s unsubstituted purine may require prodrug strategies for oral bioavailability.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine?
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 4-(benzo[d]thiazol-2-yl)benzenamine with purine derivatives under reflux conditions. For example, reactions with isothiocyanates or acyl chlorides in polar aprotic solvents like DMF at elevated temperatures (90–95°C) for 4–6 hours are reported. Post-reaction purification involves recrystallization from ethanol or chromatography. Monitoring reaction progress via TLC and structural confirmation via NMR (¹H/¹³C) and mass spectrometry is critical .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (e.g., benzo[d]thiazole at δ 7.2–8.5 ppm) and aliphatic chains.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and stereochemistry for derivatives with spiro or fused rings .
- HPLC: Ensures purity (>95%) for biological assays .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs of this compound exhibit anticancer potential due to interactions with kinase targets or DNA intercalation. For instance, derivatives with sulfonamide or triazole moieties show cytotoxic activity in vitro (IC₅₀ < 10 µM in HeLa cells). Mechanistic studies suggest inhibition of topoisomerase II or tubulin polymerization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization involves:
- Solvent Selection: DMF enhances solubility but may require substitution with acetonitrile for easier purification.
- Catalysis: Lewis acids (e.g., ZnCl₂) or palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
- Continuous Flow Reactors: Reduce reaction time and improve scalability compared to batch processes .
Q. How should researchers resolve contradictions in biological activity data?
Discrepancies in bioassay results (e.g., variable IC₅₀ values) require orthogonal validation:
- Orthogonal Assays: Combine MTT cytotoxicity with flow cytometry (apoptosis) and Western blotting (target protein inhibition).
- Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates .
Q. What strategies enhance the compound’s bioavailability and target selectivity?
Structural modifications improve pharmacokinetics:
- Lipophilicity Adjustment: Introduce trifluoromethyl groups to enhance membrane permeability .
- Prodrug Design: Mask polar groups (e.g., amides) with ester linkages for gradual hydrolysis in vivo.
- Structure-Activity Relationship (SAR) Studies: Systematic substitution at the purine C2 or benzo[d]thiazole N1 positions to refine selectivity .
Q. How does the compound’s stability under varying laboratory conditions affect experimental design?
The compound is stable at room temperature in inert atmospheres but degrades in the presence of strong oxidizers (e.g., H₂O₂). Recommendations include:
- Storage: Argon-flushed vials at -20°C for long-term stability.
- Handling: Avoid aqueous buffers with high pH (>8.0) to prevent hydrolysis of the sulfonamide group .
Methodological Considerations
Q. What computational tools aid in predicting the compound’s binding modes?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model interactions with biological targets like kinases or DNA. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
